molecular formula C21H27NOS B4972061 N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide

N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B4972061
M. Wt: 341.5 g/mol
InChI Key: VGBOLMOKOLNBAM-UHFFFAOYSA-N
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Description

N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide, also known as IBTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTM is a benzamide derivative and is commonly used as a ligand in coordination chemistry. In

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide is not fully understood but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In addition, N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been shown to have antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further investigation in cancer research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide. One direction is to further investigate its anticancer activity and explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a building block in the synthesis of MOFs for various applications such as gas storage and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide can be synthesized through a multistep process involving the reaction of 4-chloromethylbenzoyl chloride with 1-isopropyl-2-methylpropylamine, followed by the reaction of the resulting intermediate with phenylthiol in the presence of a base. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and coordination chemistry. In medicinal chemistry, N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been investigated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In material science, N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In coordination chemistry, N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been used as a ligand in the synthesis of various metal complexes.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NOS/c1-15(2)20(16(3)4)22-21(23)18-12-10-17(11-13-18)14-24-19-8-6-5-7-9-19/h5-13,15-16,20H,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBOLMOKOLNBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-4-[(phenylsulfanyl)methyl]benzamide

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